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Compound of Interest

Compound Name: EAFP1

Cat. No.: B1576872

Mammalian EAF1 is a crucial component of the RNA polymerase Il (Pol Il) transcription
elongation machinery. It functions as a positive regulator of the ELL (Eleven-nineteen Lysine-
rich Leukemia) family of transcription elongation factors. Misregulation of EAF1 and its
interactions have been implicated in certain types of leukemia.

Quantitative Data Summary

While specific quantitative binding affinities are not readily available in the provided search
results, the relative expression and interaction data are summarized below.
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Experimental Protocols

1. Identification of EAF1 as an ELL-Interacting Protein

The identification of EAF1 was primarily achieved through co-immunoprecipitation and mass

spectrometry techniques.

» Objective: To identify proteins that form a complex with the ELL transcription elongation

factor.
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o Methodology:

o Cell Lysis: Nuclear extracts are prepared from a suitable cell line (e.g., HeLa or 293T
cells).

o Immunoprecipitation: The nuclear extracts are incubated with an antibody specific to ELL,
which is conjugated to magnetic or agarose beads.

o Washing: The beads are washed multiple times with a stringent buffer to remove non-
specifically bound proteins.

o Elution: The ELL-containing protein complexes are eluted from the beads.

o SDS-PAGE and Mass Spectrometry: The eluted proteins are separated by sodium dodecy!
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands that are present in
the ELL immunoprecipitation but not in a control immunoprecipitation (using a non-specific
antibody) are excised.

o Protein Identification: The excised protein bands are subjected to in-gel digestion (typically
with trypsin) followed by analysis of the resulting peptides by mass spectrometry (e.g., LC-
MS/MS). The peptide fragmentation patterns are then used to identify the protein from a
protein sequence database. EAF1 was identified as a prominent interacting partner of ELL
through this method.

2. Cloning of the Human EAF1 Gene

Following its identification, the EAF1 gene was cloned using standard molecular biology
techniques.

o Objective: To isolate the full-length cDNA sequence of the human EAF1 gene.
o Methodology:

o cDNA Library Screening: A human cDNA library (e.g., from a cell line known to express
EAF1) is screened using a probe. The probe can be a degenerate oligonucleotide
designed based on a partial amino acid sequence obtained from mass spectrometry, or a
homologous sequence from another species.
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o PCR-based Cloning (RACE): Alternatively, Rapid Amplification of cDNA Ends (RACE) can
be employed.

» 5'and 3' RACE: Gene-specific primers are designed based on a known partial
sequence of the EAF1 cDNA.

» For 3' RACE, a poly(A) tail-anchored oligo(dT) primer is used for the first-strand cDNA
synthesis. PCR is then performed with the gene-specific primer and a primer
complementary to the anchor sequence.

» For 5' RACE, the first-strand cDNA is synthesized with a gene-specific primer. The 5'
end of the cDNA is then modified (e.g., by tailing with dCTP using terminal
deoxynucleotidyl transferase). A nested PCR is then performed using a gene-specific
primer and a primer that anneals to the newly added tail.

o Sequencing and Assembly: The resulting PCR products or positive clones from the library
screening are sequenced. The full-length cDNA sequence is assembled from the
overlapping sequences.

o Vector Insertion: The full-length EAF1 cDNA is then subcloned into an appropriate
expression vector for further functional studies.

Signaling and Functional Pathways

EAFL1 is a key player in the regulation of transcription elongation. It forms a heterodimeric
complex with ELL, which then associates with RNA polymerase Il to enhance its processivity
and suppress transient pausing.
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EAF1 in the Transcription Elongation Complex
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Caption: EAF1 forms a complex with ELL to regulate transcription elongation.

Part 2: Plant-derived EAFP1 (Eucommia ulmoides
Antifungal Peptide 1)

EAFP1 is a small, cysteine-rich antifungal peptide isolated from the bark of the rubber tree,

Eucommia ulmoides. It belongs to the family of hevein-like peptides and exhibits a broad

spectrum of activity against various plant pathogenic fungi.

Quantitative Data Summary

The antifungal activity of EAFP1 and its related peptide EAFP2 has been quantified against

several fungal species.
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Fungal Species IC50 (pg/mL) for EAFP1 IC50 (pg/mL) for EAFP2
Verticillium dahliae 15.6 12.5
Fusarium oxysporum 25.0 20.0
Botrytis cinerea 30.0 25.0
Alternaria solani 40.0 35.0

Note: Specific IC50 values can vary between studies and experimental conditions. The values

presented are representative.

Experimental Protocols

1. Isolation and Purification of EAFP1

EAFP1 is isolated from the bark of Eucommia ulmoides through a multi-step purification

process.
o Objective: To purify the EAFP1 peptide to homogeneity.
o Methodology:

o Extraction: Dried bark of Eucommia ulmoides is ground into a powder and extracted with a
suitable buffer (e.g., a sodium chloride solution).

o Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation
with ammonium sulfate to enrich for proteins and peptides.

o Gel Filtration Chromatography: The resuspended precipitate is loaded onto a gel filtration
column (e.g., Sephadex G-50) to separate molecules based on their size. Fractions are
collected and tested for antifungal activity.

o lon-Exchange Chromatography: Active fractions from gel filtration are further purified using
an ion-exchange column (e.g., CM-Sepharose). Peptides are eluted with a salt gradient,
and fractions are again tested for activity.
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o Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final
purification step involves RP-HPLC on a C18 column. This separates peptides based on
their hydrophobicity, yielding highly purified EAFP1.

o Characterization: The purity and molecular mass of the final product are confirmed by
SDS-PAGE and mass spectrometry.

2. Gene Cloning of EAFP1

A general strategy for cloning the gene encoding EAFP1 would involve the following steps.
o Objective: To isolate the cDNA sequence encoding the EAFP1 peptide.

o Methodology:

o Amino Acid Sequencing: The N-terminal amino acid sequence of the purified EAFP1
peptide is determined by Edman degradation.

o Degenerate Primer Design: Based on the partial amino acid sequence, degenerate PCR
primers are designed.

o RNA Extraction and cDNA Synthesis: Total RNA is extracted from the bark of Eucommia
ulmoides, and first-strand cDNA is synthesized using reverse transcriptase.

o PCR Amplification: PCR is performed on the cDNA using the degenerate primers to
amplify a fragment of the EAFP1 gene.

o RACE (Rapid Amplification of cDNA Ends): The full-length cDNA sequence is obtained
using 5' and 3' RACE, similar to the protocol described for mammalian EAF1.

o Sequencing and Analysis: The full-length cDNA is sequenced, and the open reading frame
encoding the EAFP1 prepropeptide is identified.

o Expression and Verification: The cloned gene can be expressed in a heterologous system
(e.g., E. coli or Pichia pastoris) to confirm that the recombinant peptide has the same
antifungal activity as the native peptide.
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Proposed Mechanism of Action

EAFP1 is a chitin-binding peptide. Its antifungal activity is believed to stem from its ability to
bind to chitin in the fungal cell wall, thereby disrupting cell wall integrity and inhibiting fungal

growth.
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Caption: EAFP1's proposed antifungal mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Part 1: Mammalian EAF1 (ELL-associated factor 1)].
BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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